

## 6-Chloro-2-methyl-3-nitropyridine chemical structure and CAS number

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Compound of Interest

Compound Name: 6-Chloro-2-methyl-3-nitropyridine

Cat. No.: B048047

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# An In-depth Technical Guide to 6-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical Identity**

**6-Chloro-2-methyl-3-nitropyridine** is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its chemical structure, featuring a pyridine ring functionalized with a chloro, a methyl, and a nitro group, makes it a valuable intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, particularly activating the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the introduction of diverse functionalities at the 6-position, making it a key precursor for various target compounds.

#### Chemical Structure:

• IUPAC Name: 6-chloro-2-methyl-3-nitropyridine[1]

CAS Number: 22280-60-0[1]



Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>2</sub>[1]

Synonyms: 6-Chloro-3-nitro-2-picoline[2]

## **Physicochemical and Spectroscopic Data**

The following table summarizes key quantitative data for **6-Chloro-2-methyl-3-nitropyridine**.

Property	Value	Reference(s)
Molecular Weight	172.57 g/mol	[1]
Appearance	White to light yellow or green powder/crystal	[2]
Purity	>98.0% (GC)	[2]
SMILES	CC1=C(C=CC(=N1)Cl) INVALID-LINK[O-]	[1]
InChIKey	GHSRMSJVYMITDX- UHFFFAOYSA-N	[1]

## **Applications in Research and Development**

**6-Chloro-2-methyl-3-nitropyridine** is not typically an end-product with direct biological activity. Instead, its value lies in its role as a key synthetic intermediate.

- Medicinal Chemistry: This compound is a precursor for the synthesis of various biologically
  active molecules. The chloro and nitro groups serve as handles for further functionalization.
  For instance, the chloro group can be displaced by various nucleophiles in SNAr reactions,
  and the nitro group can be reduced to an amine, which can then be further modified. This
  versatility has been exploited in the development of:
  - Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. 6 Chloro-2-methyl-3-nitropyridine can be used to construct more complex heterocyclic systems that target the ATP-binding site of kinases.



- Anticancer and Anti-inflammatory Agents: Its derivatives have been investigated for their potential as anticancer and anti-inflammatory drugs.
- Agrochemicals: It serves as a building block in the synthesis of novel herbicides and pesticides.

## Experimental Protocols Synthesis of 6-Chloro-2-methyl-3-nitropyridine

A common method for the synthesis of **6-Chloro-2-methyl-3-nitropyridine** is the nitration of 2-chloro-6-methylpyridine.

#### Materials:

- 2-Chloro-6-methylpyridine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 98%)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Ice
- Saturated Sodium Bicarbonate solution (NaHCO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

#### Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
- Cool the flask to 0°C in an ice bath.
- Slowly add 2-chloro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.



- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
- Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloro-2-methyl-3-nitropyridine.

### **Characterization Protocols**

- 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum is expected to show a singlet for the methyl protons (CH<sub>3</sub>) and two doublets in the aromatic region for the two pyridine ring protons.
- 13C NMR (100 MHz, CDCl<sub>3</sub>): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
- 4.2.2. Infrared (IR) Spectroscopy

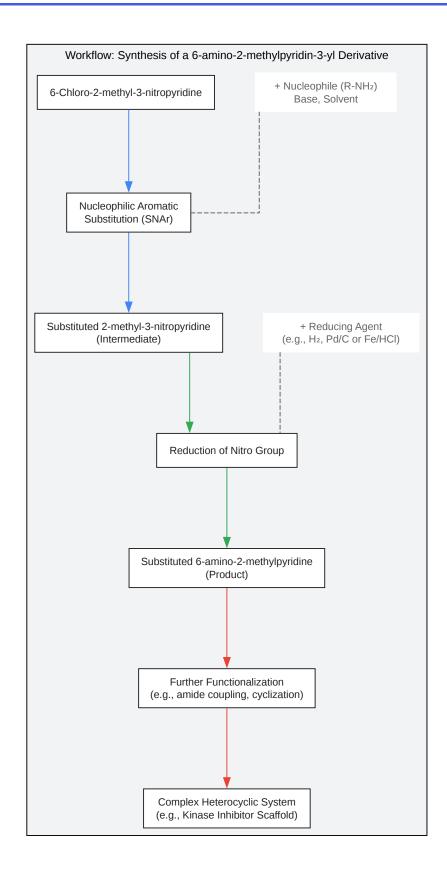


- Technique: Attenuated Total Reflectance (ATR)
- Expected Peaks (cm<sup>-1</sup>):
  - ~3100-3000: Aromatic C-H stretch
  - ~1580-1450: Aromatic C=C and C=N stretching vibrations
  - ~1550-1500 and ~1350-1300: Asymmetric and symmetric N-O stretching of the nitro group
  - ~800-700: C-Cl stretch
- 4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- · Carrier Gas: Helium.
- · Injection: Split mode.
- Oven Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) to ensure separation.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

## Visualized Workflow: Synthesis of a Kinase Inhibitor Precursor

The following diagram illustrates a representative synthetic workflow where **6-Chloro-2-methyl-3-nitropyridine** is utilized as a key starting material for the synthesis of a more complex heterocyclic system, a common core in kinase inhibitors. The workflow highlights a nucleophilic aromatic substitution followed by the reduction of the nitro group.





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Caption: Synthetic workflow for the elaboration of **6-Chloro-2-methyl-3-nitropyridine**.



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### References

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- 2. scribd.com [scribd.com]
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